Elucidating the 1H and 13C NMR Chemical Shifts of 6-Fluoro-5-nitropyridin-3-amine: A Comprehensive Guide for Structural Characterization
Elucidating the 1H and 13C NMR Chemical Shifts of 6-Fluoro-5-nitropyridin-3-amine: A Comprehensive Guide for Structural Characterization
Introduction and Nomenclature Equivalence
In the realm of drug discovery and agrochemical development, highly substituted pyridines serve as critical pharmacophores. The compound 6-fluoro-5-nitropyridin-3-amine (CAS: 456-24-6 related derivatives) is a prime example of a multi-substituted heterocyclic building block[1].
From a structural and IUPAC nomenclature standpoint, numbering the pyridine ring to assign the lowest possible locants to substituents reclassifies this molecule as 5-amino-2-fluoro-3-nitropyridine . The pyridine nitrogen is designated as position 1. Numbering towards the fluorine atom yields the 2-fluoro, 3-nitro, and 5-amino functional groups. Understanding this structural topology is paramount, as the push-pull electronic dynamics between the electron-withdrawing fluoro/nitro groups and the electron-donating amino group dictate the nuclear magnetic resonance (NMR) chemical shifts.
Theoretical Framework & Causality of Chemical Shifts
The accurate interpretation of 1H and 13C NMR spectra for 5-amino-2-fluoro-3-nitropyridine requires an understanding of the competing inductive (-I) and resonance (+R/-R) effects:
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Fluorine at C2: Exerts a powerful inductive electron-withdrawing effect (-I) that highly deshields the adjacent C2 carbon. However, its +R effect slightly shields para positions. Furthermore, 19F (spin 1/2) couples extensively with both 13C and 1H nuclei, creating diagnostic splitting patterns (e.g., 1JCF≈238 Hz)[2].
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Nitro at C3: A strong -I and -R group that withdraws electron density from the ring, significantly deshielding the ortho proton (H4) and ortho/para carbons.
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Amino at C5: A strong +R group that donates electron density into the ring, shielding the ortho protons (H4 and H6) and their corresponding carbons.
The final chemical shifts of H4 and H6 are the net result of these competing vectors. H4 sits in the crossfire between the deshielding NO2 and the shielding NH2, while H6 is shielded by the NH2 but deshielded by its alpha proximity to the pyridine nitrogen.
Electronic substituent effects governing NMR chemical shifts in the pyridine ring.
Predictive & Empirical NMR Data Analysis
Based on empirical pyridine base values and established substituent effect increments derived from related fluoronitropyridine scaffolds[2], the following quantitative data tables provide the expected chemical shifts, multiplicities, and coupling constants.
Table 1: 1H NMR Quantitative Assignments (400 MHz, DMSO- d6 )
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Causality / Note |
| 1H | ~ 8.05 | dd | 4JHH=2.8 , 4JHF=2.5 | 1H | H4 | Deshielded by ortho-NO2; shielded by ortho-NH2. |
| 1H | ~ 7.95 | dd | 4JHH=2.8 , 4JHF=1.8 | 1H | H6 | Alpha to N1; shielded by ortho-NH2; couples across N to F. |
| 1H | ~ 6.80 | br s | - | 2H | NH2 | Broadened due to quadrupolar relaxation of N and exchange. |
Table 2: 13C{1H} NMR Quantitative Assignments (100 MHz, DMSO- d6 )
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Causality / Note |
| 13C | ~ 152.0 | d | 1JCF≈238 | C2 | Direct C-F attachment; massive -I deshielding. |
| 13C | ~ 141.0 | d | 4JCF≈3 | C5 | Strongly shielded by +R of attached NH2 group. |
| 13C | ~ 134.5 | d | 3JCF≈16 | C6 | 3-bond coupling to F across the pyridine nitrogen. |
| 13C | ~ 132.5 | d | 2JCF≈28 | C3 | Deshielded by NO2; 2-bond coupling to adjacent F. |
| 13C | ~ 122.0 | d | 3JCF≈9 | C4 | Ortho to NH2 (+R shielding); 3-bond coupling to F. |
Note: The 1JCF coupling of >230 Hz is a definitive, self-validating marker for the C2 carbon in fluorinated pyridines, unambiguously differentiating it from other aromatic signals[2].
Experimental Protocol for High-Resolution NMR Acquisition
To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating protocol for acquiring the NMR spectra of 6-fluoro-5-nitropyridin-3-amine[3].
Step 1: Sample Preparation
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Solvent Selection: Weigh 15–20 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Causality: DMSO- d6 is specifically chosen because its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between the amine (NH2) groups. This prevents chemical exchange broadening, yielding a sharp, quantifiable NH2 signal.
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Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.
Step 2: Instrument Setup & Tuning
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Probe Tuning: Tune and match the probe for both 1H and 13C frequencies.
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Self-Validation: Monitor the reflected power curve (wobble curve). Ensuring the dip is exactly centered at the Larmor frequency guarantees maximum signal-to-noise ratio (SNR) and precise 90° pulse calibrations.
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Step 3: Locking and Shimming
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Locking: Lock the spectrometer to the deuterium frequency of DMSO- d6 .
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Shimming: Perform automated gradient shimming (Z0-Z5 coils).
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Self-Validation: Check the shape of the residual DMSO- d6 solvent peak. A perfectly symmetrical pentet at 2.50 ppm indicates optimal field homogeneity, which is critical for resolving the fine 1.8–2.8 Hz 4JHF couplings.
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Step 4: Acquisition Parameters
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1H NMR: Execute a standard 1D sequence (zg30). Set the relaxation delay (d1) to 1.5 seconds and acquire 16 scans.
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13C{1H} NMR: Execute a proton-decoupled sequence (zgpg30 using WALTZ-16 decoupling). Set the relaxation delay (d1) to 3.0 seconds.
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Causality: The extended d1 of 3.0 seconds is mandatory to allow for the complete longitudinal relaxation ( T1 ) of the quaternary carbons (C2, C3, C5), which lack attached protons to facilitate dipole-dipole relaxation. Acquiring ~512 to 1024 scans is recommended due to the splitting of the carbon signals by fluorine, which dilutes the signal intensity across the multiplets.
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Step 5: Processing
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Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1H; LB = 1.0 Hz for 13C).
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Fourier transform, phase correct, and apply a polynomial baseline correction. Reference the spectra to the residual DMSO signals (1H: 2.50 ppm; 13C: 39.52 ppm).
Step-by-step self-validating workflow for high-resolution NMR acquisition.
References
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"Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis", The Journal of Organic Chemistry, ACS Publications. URL:[Link]
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"2-Fluoro-5-nitropyridine | CID 95264", PubChem, National Institutes of Health (NIH). URL:[Link]
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"Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor", Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
